trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
CAS No.:
Cat. No.: VC20312951
Molecular Formula: C14H15IO3
Molecular Weight: 358.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15IO3 |
|---|---|
| Molecular Weight | 358.17 g/mol |
| IUPAC Name | 2-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H15IO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18) |
| Standard InChI Key | UQCHWAXAZHUWKE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, reflects its core structure: a cyclopentane ring substituted at position 1 with a carboxylic acid group and at position 2 with a 2-oxoethyl chain terminating in a 3-iodophenyl ring. The trans stereochemistry ensures that these substituents reside on opposite sides of the cyclopentane plane, a feature critical to its conformational stability and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅IO₃ |
| Molecular Weight | 358.17 g/mol |
| IUPAC Name | 2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
| SMILES | C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)I |
| InChI Key | UQCHWAXAZHUWKE-UHFFFAOYSA-N |
The iodine atom at the para position of the phenyl ring introduces significant polarizability and steric bulk, distinguishing it from halogenated analogs (e.g., chloro- or bromophenyl derivatives).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the trans-configuration through coupling constants () between protons on the cyclopentane ring. Infrared (IR) spectroscopy identifies key functional groups:
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Carboxylic acid: C=O stretch at ~1700 cm⁻¹.
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Ketone: C=O stretch at ~1680 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) validates the molecular formula via isotopic patterns characteristic of iodine ().
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Condensation: Cyclopentanone reacts with 3-iodobenzaldehyde under basic conditions (e.g., NaOH) to form an α,β-unsaturated ketone intermediate.
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Cyclization: Intramolecular aldol condensation forms the cyclopentane ring.
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Oxidation: The intermediate undergoes oxidation (e.g., KMnO₄) to introduce the carboxylic acid group.
Critical Reaction Parameters
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Temperature: Controlled heating (~80°C) during condensation prevents side reactions.
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Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the trans-isomer.
Industrial Scalability
Industrial production employs continuous flow reactors to optimize yield and purity. Automated systems regulate stoichiometry and reaction conditions, minimizing byproducts like cis-isomers or deiodinated derivatives.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The iodine atom’s polarizability facilitates nucleophilic aromatic substitution (NAS) with amines or thiols, enabling derivatization for structure-activity relationship (SAR) studies.
Reduction and Oxidation
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Ketone Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, altering hydrophobicity.
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Carboxylic Acid Decarboxylation: Thermal decarboxylation under acidic conditions yields a cyclopentane derivative with a methyl group.
Cycloaddition Reactions
The α,β-unsaturated ketone moiety participates in Diels-Alder reactions, forming six-membered rings for complex heterocyclic systems.
Comparison with Structural Analogs
Table 2: Halogen-Substituted Analogs Comparison
| Compound | Molecular Weight (g/mol) | Key Property Differences |
|---|---|---|
| 3-Chlorophenyl analog | 266.72 | Higher electronegativity, lower logP |
| 3-Bromophenyl analog | 311.14 | Moderate polarizability, faster metabolism |
| 3-Iodophenyl analog | 358.17 | Enhanced binding affinity, slower clearance |
The iodine substituent’s larger atomic radius and polarizability confer unique pharmacokinetic profiles, including prolonged half-life and increased tissue penetration.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action in enzyme inhibition.
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Derivatization Libraries: Synthesize analogs with modified substituents to optimize bioactivity.
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In Vivo Toxicology: Assess long-term stability and iodine-mediated toxicity in animal models.
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